molecular formula C7H3F5N2O2 B11756486 6-Pentafluoroethyl-pyridazine-3-carboxylic acid

6-Pentafluoroethyl-pyridazine-3-carboxylic acid

Katalognummer: B11756486
Molekulargewicht: 242.10 g/mol
InChI-Schlüssel: UGUVCAZFUVVJOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Pentafluoroethyl-pyridazine-3-carboxylic acid is a heterocyclic compound that contains a pyridazine ring substituted with a pentafluoroethyl group and a carboxylic acid group.

Analyse Chemischer Reaktionen

Types of Reactions

6-Pentafluoroethyl-pyridazine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridazine derivatives with higher oxidation states, while substitution reactions can introduce various functional groups onto the pyridazine ring .

Wissenschaftliche Forschungsanwendungen

6-Pentafluoroethyl-pyridazine-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Pentafluoroethyl-pyridazine-3-carboxylic acid and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may act as agonists or antagonists at receptor sites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Pentafluoroethyl-pyridazine-3-carboxylic acid is unique due to the presence of both the pentafluoroethyl group and the carboxylic acid group on the pyridazine ring.

Eigenschaften

Molekularformel

C7H3F5N2O2

Molekulargewicht

242.10 g/mol

IUPAC-Name

6-(1,1,2,2,2-pentafluoroethyl)pyridazine-3-carboxylic acid

InChI

InChI=1S/C7H3F5N2O2/c8-6(9,7(10,11)12)4-2-1-3(5(15)16)13-14-4/h1-2H,(H,15,16)

InChI-Schlüssel

UGUVCAZFUVVJOW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NN=C1C(=O)O)C(C(F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.